molecular formula C18H16ClNO8 B1243995 Radester

Radester

Cat. No.: B1243995
M. Wt: 409.8 g/mol
InChI Key: WJOCXYVCMMPHIA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of radester involves the formation of bicyclic analogues. One common method includes the cyclization of precursor molecules under specific conditions to form the desired bicyclic structure. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the correct formation of the bicyclic ring system .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and consistent production of the compound, ensuring high purity and yield. The use of advanced purification techniques, such as chromatography, is also essential to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Radester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of this compound, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Radester has a broad range of applications in scientific research:

Mechanism of Action

Radester exerts its effects primarily through the inhibition of Hsp90, a molecular chaperone involved in the conformational maturation of nascent polypeptides and the rematuration of denatured proteins. By binding to the N-terminal domain of Hsp90, this compound disrupts the protein folding process, leading to the degradation of Hsp90-dependent client proteins via the ubiquitin-proteasome pathway. This inhibition results in the combinatorial disruption of multiple signaling pathways, which is particularly effective in tumor cells that rely heavily on Hsp90 for survival .

Comparison with Similar Compounds

Radester can be compared to other Hsp90 inhibitors such as geldanamycin and radicicol. While all these compounds share the ability to inhibit Hsp90, this compound’s bicyclic structure provides it with unique properties that may enhance its activity and specificity. For instance:

This compound’s unique bicyclic structure distinguishes it from these compounds, potentially offering advantages in terms of stability and specificity .

Properties

Molecular Formula

C18H16ClNO8

Molecular Weight

409.8 g/mol

IUPAC Name

1-(5-formamido-2-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl 5-chloro-2,4-dihydroxybenzoate

InChI

InChI=1S/C18H16ClNO8/c1-8(28-18(26)9-4-11(19)14(23)6-13(9)22)3-10-16(25)12(20-7-21)5-15(24)17(10)27-2/h4-8,22-23H,3H2,1-2H3,(H,20,21)

InChI Key

WJOCXYVCMMPHIA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C(=O)C=C(C1=O)NC=O)OC)OC(=O)C2=CC(=C(C=C2O)O)Cl

Synonyms

radester

Origin of Product

United States

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